molecular formula C15H21BN2O3 B15297389 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No.: B15297389
M. Wt: 288.15 g/mol
InChI Key: RAIHERSNNUHWJJ-UHFFFAOYSA-N
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Description

7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound is notable for its boron-containing moiety, which is often used in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves several steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via methylation and methoxylation reactions using reagents such as methyl iodide and sodium methoxide.

    Borylation: The final step involves the introduction of the boron-containing moiety. This can be achieved through a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the indazole core, potentially leading to the formation of dihydroindazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroindazole derivatives.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential as a therapeutic agent, particularly in the treatment of diseases where indazole derivatives have shown efficacy.

    Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of organic synthesis, the boron-containing moiety facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts. In biological systems, the indazole core can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-7-methoxyindazole
  • 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
  • 7-methoxy-2-methylindazole

Uniqueness

The presence of the boron-containing moiety in 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole makes it particularly valuable in cross-coupling reactions, distinguishing it from other indazole derivatives

Properties

Molecular Formula

C15H21BN2O3

Molecular Weight

288.15 g/mol

IUPAC Name

7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-10-9-18(5)17-13(10)12(8-11)19-6/h7-9H,1-6H3

InChI Key

RAIHERSNNUHWJJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C(=C2)OC)C

Origin of Product

United States

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